3-Bromo-6-phenylpyridazine 3-Bromo-6-phenylpyridazine
Brand Name: Vulcanchem
CAS No.: 14959-34-3
VCID: VC7949172
InChI: InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=NN=C(C=C2)Br
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol

3-Bromo-6-phenylpyridazine

CAS No.: 14959-34-3

Cat. No.: VC7949172

Molecular Formula: C10H7BrN2

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-phenylpyridazine - 14959-34-3

Specification

CAS No. 14959-34-3
Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
IUPAC Name 3-bromo-6-phenylpyridazine
Standard InChI InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Standard InChI Key BOZFKAFYPNJUKU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)Br
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Bromo-6-phenylpyridazine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The bromine atom at position 3 and the phenyl group at position 6 introduce steric and electronic effects that influence reactivity. The IUPAC name is 3-bromo-6-phenylpyridazine, and its canonical SMILES string is BrC1=NN=C(C=C1)C2=CC=CC=C2, reflecting the substitution pattern .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC10H7BrN2\text{C}_{10}\text{H}_{7}\text{BrN}_{2}
Molecular Weight235.08 g/mol
Exact Mass233.979 g/mol
Topological Polar Surface Area (TPSA)25.78 Ų
LogP (Partition Coefficient)2.91
HS Code2933990090

Spectral Characterization

While direct spectral data for 3-bromo-6-phenylpyridazine is limited in public databases, analogous pyridazine derivatives provide insights. For example:

  • IR Spectroscopy: Expected C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C=C/C=N stretches between 1500–1600 cm⁻¹ .

  • NMR Spectroscopy:

    • 1H^1\text{H}: Aromatic protons on the pyridazine ring typically resonate at δ 7.5–9.0 ppm, with coupling patterns indicating substitution .

    • 13C^{13}\text{C}: The brominated carbon (C-3) appears downfield near δ 120–130 ppm due to electronegativity effects .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-bromo-6-phenylpyridazine typically involves bromination of 6-phenylpyridazine. While detailed protocols are proprietary, general methodologies include:

Direct Bromination

6-Phenylpyridazine reacts with bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) in chlorinated solvents (e.g., chloroform) under reflux. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the existing phenyl group .

Halogen Exchange

3-Chloro-6-phenylpyridazine undergoes halogen exchange using hydrobromic acid (HBr) in the presence of a copper catalyst at elevated temperatures .

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to optimize bromination efficiency and safety. Key parameters include:

  • Temperature: 80–120°C to minimize side reactions.

  • Catalysts: Lewis acids (e.g., FeBr3\text{FeBr}_3) enhance regioselectivity.

  • Purity Control: Recrystallization from ethanol or acetonitrile yields >98% purity .

Physicochemical Properties and Stability

Thermal Stability

3-Bromo-6-phenylpyridazine exhibits moderate thermal stability, decomposing above 250°C. Differential scanning calorimetry (DSC) studies of similar pyridazines show exothermic decomposition peaks near 300°C .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane45.2
DMSO28.7

The low aqueous solubility necessitates the use of organic solvents in synthetic applications .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to nucleophilic displacement. Common reactions include:

  • Amination: Reaction with ammonia or amines yields 3-amino-6-phenylpyridazine derivatives, which are precursors to bioactive molecules .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl groups at position 3 .

Electrophilic Aromatic Substitution

The electron-deficient pyridazine ring undergoes nitration or sulfonation at position 4, adjacent to the nitrogen atoms. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 3-bromo-4-nitro-6-phenylpyridazine .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

3-Bromo-6-phenylpyridazine derivatives demonstrate bioactivity in preclinical studies:

  • JNK1 Inhibitors: Analogous 3,6-disubstituted pyridazines exhibit IC₅₀ values <100 nM against c-Jun N-terminal kinase 1 (JNK1), a target in inflammatory diseases .

  • Anticancer Agents: Copper(II) complexes of pyridazine derivatives show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

Agrochemical Intermediates

The compound’s halogen and aryl groups make it a precursor to herbicides and fungicides. For example, coupling with thioureas yields thiazole derivatives with antifungal activity .

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